![molecular formula C8H11ClN4 B1428318 C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride CAS No. 1341040-31-0](/img/structure/B1428318.png)
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride
Overview
Description
“C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Molecular Structure Analysis
The molecular structure of these compounds is complex, involving multiple ring structures . The specific molecular structure of “C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride” is not detailed in the available sources.
Scientific Research Applications
Antiviral Applications
The triazolo[4,3-a]pyridine derivatives have been studied for their potential antiviral activities. Specifically, they have been tested against viruses such as Herpes simplex virus, where certain derivatives showed a reduction in the number of plaques formed by the virus, indicating antiviral activity . This suggests that our compound of interest could be explored for its efficacy against viral infections, potentially contributing to the development of new antiviral drugs.
Antimicrobial Activities
These compounds have also demonstrated antimicrobial properties. Synthesized derivatives have shown activity against pathogenic organisms like Staphylococcus aureus and Escherichia coli . The presence of the triazolo[4,3-a]pyridine moiety could enhance the compound’s ability to combat bacterial infections, making it a candidate for further research in the development of new antibiotics.
Anticancer Properties
The triazolo[4,3-a]pyridine class has been involved in the design and synthesis of novel compounds with potential anticancer properties. Some derivatives have shown promising antiproliferative activities against various cancer cell lines . Research into the specific mechanisms of action and the therapeutic potential of these compounds, including our compound of interest, could lead to new treatments for cancer.
Kinase Inhibition
Derivatives of triazolo[4,3-a]pyridine have been evaluated for their inhibitory activities toward kinases such as c-Met/VEGFR-2 . These kinases play crucial roles in cancer progression and angiogenesis. The compound could be investigated for its dual kinase inhibition properties, which might offer a therapeutic advantage in targeting cancer.
Antifungal Efficacy
The triazole moiety is a common feature in antifungal drugs, and triazolo[4,3-a]pyridine derivatives have been associated with antifungal activity . Exploring the antifungal potential of our compound could contribute to the development of new drugs to treat fungal infections.
Pharmacological Potentials
Triazoles are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, and antiviral effects . The compound “C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride” could be studied for its broad pharmacological potentials, possibly leading to the discovery of new therapeutic applications.
Future Directions
The future directions for research into these compounds could involve further exploration of their potential as antiviral and antimicrobial agents . Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mechanism of Action
Target of Action
The primary targets of C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, thereby preventing them from phosphorylating their substrates . This inhibition disrupts the signal transduction pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. For instance, it can disrupt the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation . The compound’s action can also affect the VEGF pathway, which regulates angiogenesis . The downstream effects of these disruptions include reduced cell proliferation, induction of apoptosis, and decreased angiogenesis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also shows inhibitory activity against c-Met and VEGFR-2 kinases, further supporting its potential as an anticancer agent .
properties
IUPAC Name |
(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-6-3-2-4-12-7(5-9)10-11-8(6)12;/h2-4H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRGFKNYRGCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride | |
CAS RN |
1341040-31-0 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341040-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



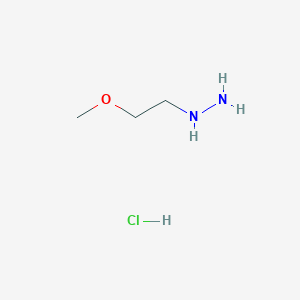

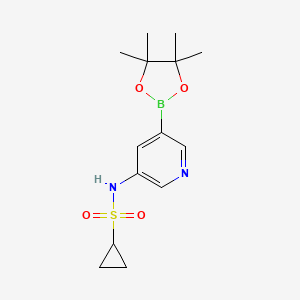
![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)

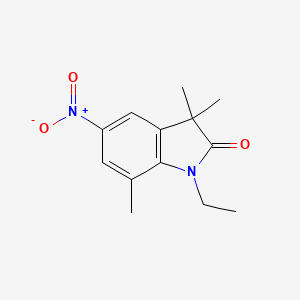
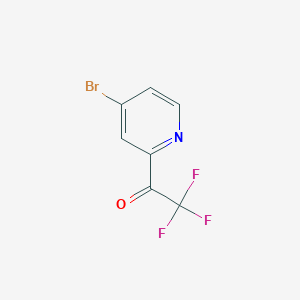
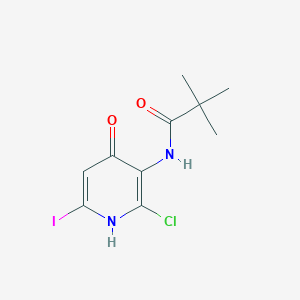
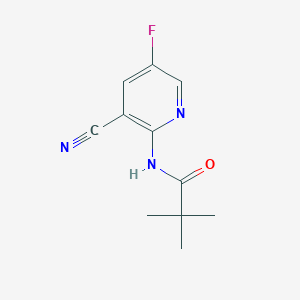
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
